N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(N-Isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a carboxamide group. The unique structural element of this compound is the N-isobutylsulfamoyl ethyl substituent, which combines a sulfonamide moiety with an isobutyl group.
Properties
IUPAC Name |
N-[2-(2-methylpropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-10(2)8-16-22(18,19)6-5-15-14(17)11-3-4-12-13(7-11)21-9-20-12/h3-4,7,10,16H,5-6,8-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGDJOBZKUCDEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:
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Formation of Benzo[d][1,3]dioxole-5-carbaldehyde:
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
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Reduction:
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Substitution:
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives. A study synthesized various benzodioxole carboxamide derivatives and evaluated their potential in managing diabetes. The results indicated that these compounds could effectively lower blood glucose levels in diabetic models, suggesting their utility as therapeutic agents for diabetes management .
Antimicrobial Activity
Research has shown that compounds containing the benzodioxole structure exhibit antimicrobial properties. For instance, derivatives of N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide have been tested against various bacterial strains, demonstrating significant inhibition of growth. This suggests potential applications in developing new antimicrobial agents.
Cancer Research
The compound's ability to modulate biological pathways has made it a candidate for cancer research. Studies indicate that benzodioxole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This mechanism is particularly relevant for developing targeted cancer therapies .
Plant Growth Regulators
Benzodioxole derivatives have been investigated as potential plant growth regulators. Research indicates that these compounds can act as auxin receptor agonists, promoting root growth and enhancing plant development. This application is particularly beneficial in agriculture for improving crop yields and resilience .
Pest Management
The compound's bioactivity extends to pest management, where it has shown effectiveness against certain agricultural pests. By incorporating these derivatives into pest control formulations, it may be possible to reduce reliance on conventional pesticides while maintaining crop health .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Application Area |
|---|---|---|
| N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide | Antimicrobial | Medicinal |
| N-(1-propylbutyl)-1,3-benzodioxole-5-carboxamide | Antidiabetic | Medicinal |
| This compound | Anticancer, Plant Growth Regulator | Medicinal & Agricultural |
Mechanism of Action
The mechanism of action of N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves several molecular targets and pathways:
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Inhibition of Enzymes:
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Induction of Apoptosis:
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Antiparasitic Activity:
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : IIc’s trifluoromethyl group enhances α-amylase inhibitory activity, likely through electronic effects on enzyme binding .
- Lipophilic Chains : S807’s heptan-4-yl substituent contributes to its umami potency by mimicking glutamate’s hydrophobic interactions with taste receptors .
- Halogenation: BNBC’s bromine atom may stabilize π-π interactions with the STING protein, while BA52’s iodine enables radiolabeling for melanoma imaging/therapy .
Pharmacological and Toxicological Profiles
Efficacy and Potency
- IIc : Demonstrated significant hypoglycemic effects in streptozotocin-induced diabetic mice, comparable to untreated controls (Figure 5 in ).
- S807: Achieves umami effects at 1,000-fold lower concentrations than monosodium glutamate (MSG) .
- BA52: Showed efficacy in 3/5 metastatic melanoma patients in a pilot study using 4.3 GBq of [¹³¹I]I-BA52 .
Metabolism and Toxicity
Biological Activity
N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is structurally characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a sulfamoyl group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase and other enzyme activities, leading to altered cellular processes.
- Cell Cycle Arrest : Studies have indicated that this compound may induce cell cycle arrest in cancer cells, promoting apoptosis through mitochondrial pathways.
- Anti-inflammatory Effects : The benzo[d][1,3]dioxole moiety has been associated with anti-inflammatory properties, potentially reducing cytokine production in inflammatory conditions.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Cancer Cell Lines : In vitro studies using human breast cancer cell lines demonstrated that this compound induced significant cytotoxicity. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a significant decrease in paw edema and inflammatory cytokines. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
- Enzyme Interaction Studies : Kinetic assays showed that this compound effectively inhibits carbonic anhydrase activity, suggesting potential applications in conditions where modulation of acid-base balance is required.
Q & A
What are the optimal synthetic routes for N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, and how can reaction yields be maximized?
Answer:
The synthesis involves multi-step organic reactions, often starting with benzo[d][1,3]dioxole-5-carboxylic acid. Key steps include:
- Sulfamoylation: Reacting the ethylenediamine derivative with isobutylsulfamoyl chloride under basic conditions (e.g., NaHCO₃ in THF) to introduce the sulfamoyl group.
- Coupling: Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond.
To maximize yields: - Optimize stoichiometry (e.g., 1.2 equivalents of sulfamoyl chloride to prevent side reactions).
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to reduce impurities .
What advanced spectroscopic and chromatographic methods are recommended for structural characterization of this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the benzodioxole ring (δ 5.9–6.1 ppm for methylenedioxy protons) and sulfamoyl ethyl group (δ 3.1–3.5 ppm for CH₂-SO₂).
- X-ray Crystallography: Resolve ambiguous stereochemistry or confirm solid-state packing interactions.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., ESI+ mode with <2 ppm error).
- HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .
How can researchers address contradictory reports on the compound’s biological activity in literature?
Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Orthogonal Assays: Validate activity across multiple platforms (e.g., fluorescence polarization vs. SPR for binding studies).
- Batch Reproducibility: Synthesize multiple batches and compare bioactivity (e.g., IC₅₀ values in enzyme inhibition assays).
- Structural Confirmation: Use X-ray or 2D NMR to rule out isomerization or degradation products .
What methodologies are employed to study the compound’s physicochemical properties (e.g., solubility, logP)?
Answer:
- LogP Determination: Use shake-flask method with octanol/water partitioning, analyzed via UV-Vis spectroscopy.
- Solubility Profiling: Measure equilibrium solubility in buffered solutions (pH 1.2–7.4) using nephelometry.
- Thermal Analysis: DSC/TGA to assess melting point and stability (e.g., decomposition >200°C indicates thermal robustness) .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Answer:
- Core Modifications: Replace the benzodioxole with substituted aryl groups (e.g., ’s dichlorobenzene analogs) to evaluate electronic effects.
- Side-Chain Variations: Introduce bulkier alkyl groups (e.g., tert-butyl instead of isobutyl) to probe steric hindrance.
- In Silico Modeling: Use molecular docking (AutoDock Vina) to predict binding modes and prioritize synthetic targets .
What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods for weighing and reactions involving volatile solvents (e.g., THF).
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated containers .
How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes)?
Answer:
- Kinetic Assays: Measure kcat/Km to determine catalytic efficiency inhibition.
- Isotopic Labeling: Use ³H or ¹⁴C-labeled compound to track binding stoichiometry.
- Cryo-EM/X-ray Co-crystallization: Resolve target-compound complexes at atomic resolution .
What analytical strategies resolve discrepancies in reported spectral data (e.g., NMR shifts)?
Answer:
- Solvent Standardization: Re-run spectra in deuterated DMSO or CDCl₃ to match literature conditions.
- Paramagnetic Additives: Use shift reagents (e.g., Eu(fod)₃) to simplify overlapping proton signals.
- 2D NMR (COSY, HSQC): Assign ambiguous peaks through correlation spectroscopy .
How can researchers validate the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies: Expose to pH extremes (1–13), heat (40–80°C), and UV light to identify degradation pathways.
- LC-MS/MS Analysis: Monitor hydrolytic cleavage (e.g., sulfamoyl group detachment) over 24–72 hours.
- Plasma Stability Assays: Incubate with human plasma (37°C) and quantify intact compound via HPLC .
What computational tools are effective in predicting the compound’s ADMET properties?
Answer:
- ADMET Predictor®: Estimate bioavailability, BBB penetration, and CYP450 inhibition.
- SwissADME: Analyze drug-likeness (e.g., Lipinski’s rule compliance).
- Molecular Dynamics (GROMACS): Simulate membrane permeability using lipid bilayer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
